molecular formula C15H13Cl B074373 5-Chloro-10,11-dihydro-5H-dibenzo[a,d]cycloheptene CAS No. 1210-33-9

5-Chloro-10,11-dihydro-5H-dibenzo[a,d]cycloheptene

Cat. No. B074373
CAS RN: 1210-33-9
M. Wt: 228.71 g/mol
InChI Key: QPERNSDCEUTOTE-UHFFFAOYSA-N
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Patent
US04513002

Procedure details

350 ml of thionyl chloride are added dropwise at a temperature of 30 to 40° to a solution of 201.5 g of crude 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ol in 700 ml of dry benzene over a period of 40 minutes. Subsequently, the mixture is heated to boiling under reflux for an additional 1.5 hours and concentrated in vacuo. The residue is diluted 2 to 3 times with 300 ml of benzene each time and in each case again evaporated. There is obtained 5-chloro-10,11-dihydro-5H-dibenzo[a,d]cycloheptene as a beige crystalline mass of melting point 99-101° which is used in the next step without further purification. By recrystallization from carbon tetrachloride there is obtained material of melting point 104°-105° C.
Quantity
350 mL
Type
reactant
Reaction Step One
Quantity
201.5 g
Type
reactant
Reaction Step One
Quantity
700 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
S(Cl)([Cl:3])=O.[CH:5]1[C:15]2[CH2:14][CH2:13][C:12]3[CH:16]=[CH:17][CH:18]=[CH:19][C:11]=3[CH:10](O)[C:9]=2[CH:8]=[CH:7][CH:6]=1>C1C=CC=CC=1>[Cl:3][CH:10]1[C:9]2[CH:8]=[CH:7][CH:6]=[CH:5][C:15]=2[CH2:14][CH2:13][C:12]2[CH:16]=[CH:17][CH:18]=[CH:19][C:11]1=2

Inputs

Step One
Name
Quantity
350 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
201.5 g
Type
reactant
Smiles
C1=CC=CC=2C(C3=C(CCC21)C=CC=C3)O
Name
Quantity
700 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Subsequently, the mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for an additional 1.5 hours
Duration
1.5 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
ADDITION
Type
ADDITION
Details
The residue is diluted 2 to 3 times with 300 ml of benzene each time
CUSTOM
Type
CUSTOM
Details
in each case again evaporated

Outcomes

Product
Name
Type
product
Smiles
ClC1C2=C(CCC3=C1C=CC=C3)C=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.